molecular formula C13H14N4O3 B14944384 1H-Pyrazole-1-acetic acid, 3-[(3-pyridinylcarbonyl)amino]-, ethyl ester

1H-Pyrazole-1-acetic acid, 3-[(3-pyridinylcarbonyl)amino]-, ethyl ester

Cat. No.: B14944384
M. Wt: 274.28 g/mol
InChI Key: QDDOMTLEVCJUAW-UHFFFAOYSA-N
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Description

ETHYL 2-{3-[(3-PYRIDYLCARBONYL)AMINO]-1H-PYRAZOL-1-YL}ACETATE is a complex organic compound that features a pyrazole ring substituted with a pyridylcarbonyl group and an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{3-[(3-PYRIDYLCARBONYL)AMINO]-1H-PYRAZOL-1-YL}ACETATE typically involves multi-step organic reactions. One common method includes the condensation of 3-pyridylcarbonyl chloride with 3-amino-1H-pyrazole, followed by esterification with ethyl acetate. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{3-[(3-PYRIDYLCARBONYL)AMINO]-1H-PYRAZOL-1-YL}ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ETHYL 2-{3-[(3-PYRIDYLCARBONYL)AMINO]-1H-PYRAZOL-1-YL}ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-{3-[(3-PYRIDYLCARBONYL)AMINO]-1H-PYRAZOL-1-YL}ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pyridylcarbonyl group plays a crucial role in the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-{3-[(3-PYRIDYLCARBONYL)AMINO]-1H-IMIDAZOL-1-YL}ACETATE
  • ETHYL 2-{3-[(3-PYRIDYLCARBONYL)AMINO]-1H-TRIAZOL-1-YL}ACETATE

Uniqueness

ETHYL 2-{3-[(3-PYRIDYLCARBONYL)AMINO]-1H-PYRAZOL-1-YL}ACETATE is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a pyridylcarbonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H14N4O3

Molecular Weight

274.28 g/mol

IUPAC Name

ethyl 2-[3-(pyridine-3-carbonylamino)pyrazol-1-yl]acetate

InChI

InChI=1S/C13H14N4O3/c1-2-20-12(18)9-17-7-5-11(16-17)15-13(19)10-4-3-6-14-8-10/h3-8H,2,9H2,1H3,(H,15,16,19)

InChI Key

QDDOMTLEVCJUAW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=CC(=N1)NC(=O)C2=CN=CC=C2

Origin of Product

United States

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